molecular formula C15H35N2OP B14663933 N,N,N',N'-Tetraethyl-P-heptylphosphonic diamide CAS No. 36378-53-7

N,N,N',N'-Tetraethyl-P-heptylphosphonic diamide

Cat. No.: B14663933
CAS No.: 36378-53-7
M. Wt: 290.42 g/mol
InChI Key: NZBYDUZUWSRZIJ-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide is a chemical compound with the molecular formula C14H25N2OP It belongs to the class of phosphonic diamides, which are characterized by the presence of a phosphonic group bonded to nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide typically involves the reaction of heptylphosphonic dichloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Heptylphosphonic dichloride+2DiethylamineN,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide+2HCl\text{Heptylphosphonic dichloride} + 2 \text{Diethylamine} \rightarrow \text{N,N,N',N'-Tetraethyl-P-heptylphosphonic diamide} + 2 \text{HCl} Heptylphosphonic dichloride+2Diethylamine→N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide+2HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Compounds with different functional groups replacing the ethyl groups.

Scientific Research Applications

N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The phosphonic group plays a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide
  • N,N,N’,N’-Tetraethyl-P-phenylphosphonic diamide
  • N,N,N’,N’-Tetramethyl-P-heptylphosphonic diamide

Uniqueness

N,N,N’,N’-Tetraethyl-P-heptylphosphonic diamide is unique due to its specific alkyl chain length and the presence of ethyl groups. This structural difference can influence its chemical reactivity, binding affinity, and overall properties compared to similar compounds. The heptyl group provides distinct hydrophobic characteristics, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

36378-53-7

Molecular Formula

C15H35N2OP

Molecular Weight

290.42 g/mol

IUPAC Name

N-[diethylamino(heptyl)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C15H35N2OP/c1-6-11-12-13-14-15-19(18,16(7-2)8-3)17(9-4)10-5/h6-15H2,1-5H3

InChI Key

NZBYDUZUWSRZIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCP(=O)(N(CC)CC)N(CC)CC

Origin of Product

United States

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